

Application Notes and Protocols for Mycelial Growth Inhibition Assay Using Fenpyrazamine

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Compound of Interest

Compound Name: Fenpyrazamine

Cat. No.: B1672532

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Introduction

Fenpyrazamine is a novel fungicide belonging to the aminopyrazolinone chemical class, developed by Sumitomo Chemical Co., Ltd.[1][2] It is a potent inhibitor of fungal growth, particularly effective against species from the Sclerotiniaceae family, such as *Botrytis cinerea* (gray mold), *Sclerotinia sclerotiorum* (stem rot), and *Monilinia* spp. (brown rot).[1][3] The primary mode of action of **fenpyrazamine** is the inhibition of 3-keto reductase, a key enzyme in the ergosterol biosynthesis pathway.[1][4][5] This disruption of ergosterol production, a vital component of fungal cell membranes, leads to impaired cell membrane integrity and ultimately inhibits fungal growth.[4]

These application notes provide a detailed protocol for conducting a mycelial growth inhibition assay to evaluate the efficacy of **fenpyrazamine** against various fungal pathogens. The included data and visualizations will aid researchers in understanding its antifungal activity and mechanism of action.

Data Presentation

Table 1: In Vitro Antifungal Activity of Fenpyrazamine

This table summarizes the half-maximal effective concentration (EC50) values of **fenpyrazamine** against various plant pathogenic fungi, demonstrating its high efficacy, particularly against members of the Sclerotiniaceae family.

Fungal Species	Common Name	EC50 (mg/L)	Reference
Botrytis cinerea	Gray Mold	~0.02 - 0.03	[1][3]
Sclerotinia sclerotiorum	Stem Rot	0.1 - 0.11	[1][3]
Monilinia laxa	Brown Rot	~0.02	[1]
Monilia fructicola	Brown Rot	0.02	[3]
Pseudocercospora herpotrichoides	Eyespot	-	[3]

Table 2: Inhibition of Botrytis cinerea Germ Tube Elongation by Fenpyrazamine

This table illustrates the dose-dependent inhibitory effect of **fenpyrazamine** on the germ tube elongation of Botrytis cinerea. While **fenpyrazamine** does not inhibit spore germination, it significantly hampers the subsequent growth of the germ tube.[1][2][3]

Fenpyrazamine Concentration (mg/L)	Inhibition of Germ Tube Elongation (%)	Reference
0.1	75.5	[2]
0.2	86.3	[2]
0.5	92.4	[2]

Experimental Protocols

Mycelial Growth Inhibition Assay Protocol

This protocol details the steps to assess the in vitro antifungal activity of **fenpyrazamine** by measuring the inhibition of mycelial growth on an agar medium.

1. Materials

- **Fenpyrazamine** (technical grade)

- Dimethyl sulfoxide (DMSO)
- Potato Dextrose Agar (PDA)
- Sterile Petri dishes (90 mm diameter)
- Fungal cultures of interest (e.g., *Botrytis cinerea*, *Sclerotinia sclerotiorum*)
- Sterile cork borer (5 mm diameter)
- Incubator (set to 18-25°C)
- Micropipettes and sterile tips
- Laminar flow hood
- Ruler or calipers

2. Preparation of **Fenpyrazamine** Stock Solution

- Dissolve a known weight of technical grade **fenpyrazamine** in DMSO to prepare a high-concentration stock solution (e.g., 10 g/L).
- Ensure the **fenpyrazamine** is completely dissolved. This stock solution can be stored at 4°C for short periods.

3. Preparation of **Fenpyrazamine**-Amended Media

- Prepare PDA according to the manufacturer's instructions and autoclave.
- Allow the molten PDA to cool to approximately 50-55°C in a water bath.
- Under sterile conditions in a laminar flow hood, add the appropriate volume of the **fenpyrazamine** stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.005, 0.01, 0.02, 0.05, 0.1, 0.5 mg/L).
- For the control plates, add an equivalent volume of DMSO without **fenpyrazamine** to the PDA.

- Mix the amended PDA thoroughly by swirling the flask.
- Pour approximately 20 mL of the PDA into each sterile Petri dish and allow it to solidify.

4. Fungal Inoculation

- From the margin of an actively growing fungal culture (typically 5-7 days old), take a 5 mm mycelial plug using a sterile cork borer.
- Place the mycelial plug, with the mycelium side down, in the center of each PDA plate (both **fenpyrazamine**-amended and control plates).

5. Incubation

- Seal the Petri dishes with parafilm.
- Incubate the plates at a suitable temperature for the specific fungus (e.g., 18°C for *Botrytis cinerea*) in the dark.^{[2][3]}

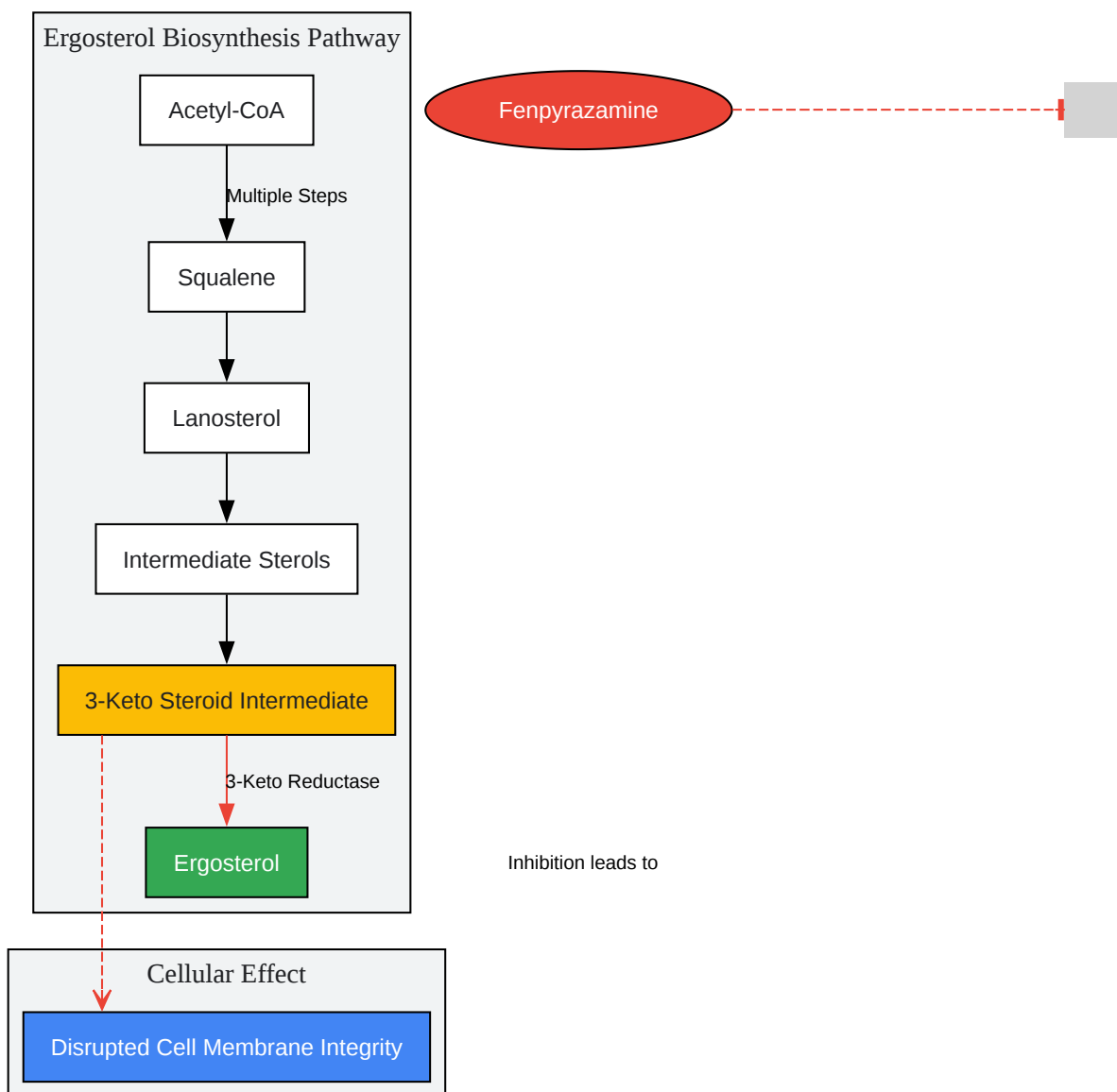
6. Data Collection and Analysis

- Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
- Calculate the average diameter for each plate.
- Calculate the percentage of mycelial growth inhibition using the following formula:
 - Inhibition (%) = $[(DC - DT) / DC] \times 100$
 - Where:
 - DC is the average diameter of the fungal colony on the control plate.
 - DT is the average diameter of the fungal colony on the **fenpyrazamine**-amended plate.
- Determine the EC₅₀ value, which is the concentration of **fenpyrazamine** that inhibits mycelial growth by 50%, by plotting the inhibition percentage against the logarithm of the

fenpyrazamine concentration and performing a probit or logistic regression analysis.

Visualizations

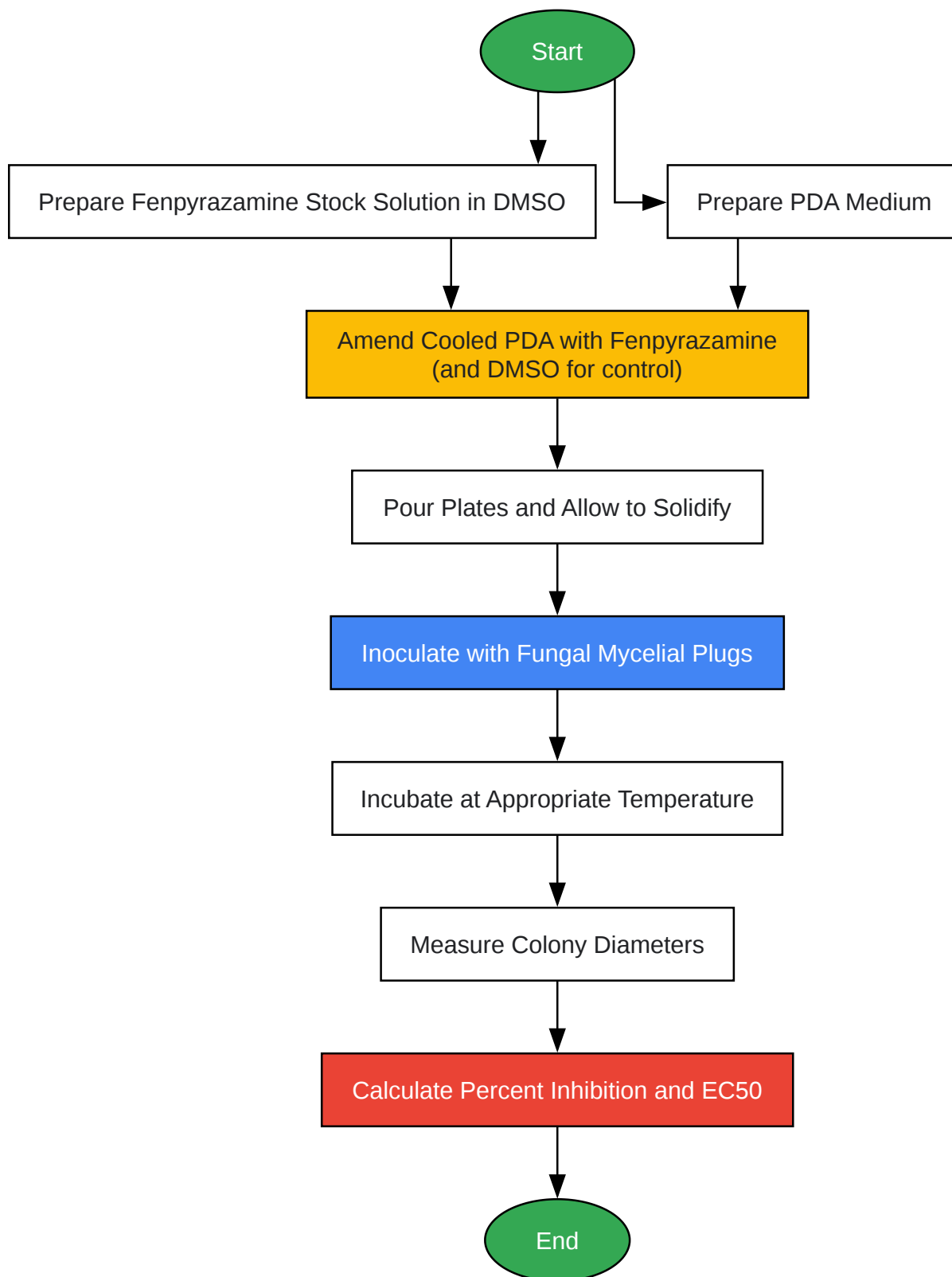
Signaling Pathway: Inhibition of Ergosterol Biosynthesis by Fenpyrazamine



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Caption: **Fenpyrazamine** inhibits 3-keto reductase in the ergosterol biosynthesis pathway.

Experimental Workflow: Mycelial Growth Inhibition Assay



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Caption: Workflow for the mycelial growth inhibition assay.

Concluding Remarks

Fenpyrazamine demonstrates significant and specific inhibitory activity against key plant pathogenic fungi by targeting the ergosterol biosynthesis pathway. The provided protocols and data serve as a valuable resource for researchers investigating the antifungal properties of **fenpyrazamine** and for professionals in the development of new fungicidal agents. The mycelial growth inhibition assay is a fundamental and reliable method for quantifying the in vitro efficacy of antifungal compounds like **fenpyrazamine**.

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